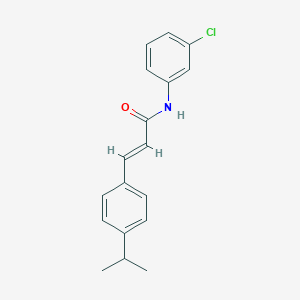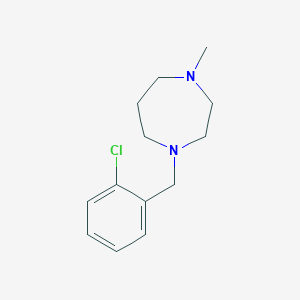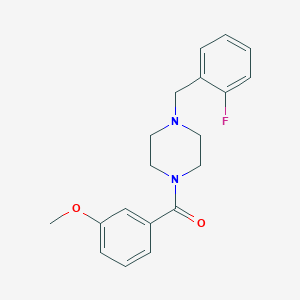![molecular formula C20H29FN6 B5615874 1-({5-[1-(3-fluoropyridin-4-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5615874.png)
1-({5-[1-(3-fluoropyridin-4-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis and study of compounds similar to "1-({5-[1-(3-fluoropyridin-4-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)azepane" often involve multifaceted chemical processes, aiming to explore novel chemical entities with potential biological activities. These compounds are typically synthesized through methods like click chemistry, characterized using spectroscopic techniques, and their molecular interactions are studied for various potential applications, excluding direct drug use and dosage considerations.
Synthesis Analysis
Synthesis of related compounds often utilizes click chemistry approaches, starting from specific halogenated precursors or employing cycloaddition reactions to form complex heterocyclic structures. For example, Govindhan et al. (2017) synthesized a compound using click chemistry with 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone as a starting material, highlighting the versatility of click chemistry in constructing complex molecules (Govindhan et al., 2017).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical and physical properties of these compounds. Techniques such as NMR, IR, MS, and X-ray crystallography are commonly employed. For instance, Ribet et al. (2005) characterized the structure of a complex molecule involving chloro and fluoro substituents on a piperidin ring, using comprehensive NMR analyses and X-ray crystallography, providing insights into the conformation and stability of similar structures (Ribet et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of these compounds can be explored through various reactions, including cycloadditions, rearrangements, and substitutions, which are pivotal in modifying the molecular framework and introducing functional groups. The study by Krishnaiah et al. (2015) on the optimization of inhibitors for specific kinase activities through structural modifications is an example of how chemical reactivity is tailored for desired biological activities (Krishnaiah et al., 2015).
Physical Properties Analysis
The physical properties, including thermal stability and phase transitions, are often investigated using techniques like TGA and DSC. For example, Kuznetsov et al. (1991) studied the thermal behavior and stability of methyl-substituted compounds, providing a foundation for understanding how substituents affect the physical properties of these molecules (Kuznetsov et al., 1991).
Chemical Properties Analysis
The chemical properties, such as reactivity with specific reagents, potential for forming derivatives, and interactions with biological targets, are central to the characterization and application of these compounds. Studies often include fluorescence spectroscopy for binding analysis, as seen in the work by Govindhan et al. (2017), to understand the compound's potential interactions and pharmacokinetics (Govindhan et al., 2017).
特性
IUPAC Name |
1-[[5-[1-(3-fluoropyridin-4-yl)piperidin-4-yl]-4-methyl-1,2,4-triazol-3-yl]methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN6/c1-25-19(15-26-10-4-2-3-5-11-26)23-24-20(25)16-7-12-27(13-8-16)18-6-9-22-14-17(18)21/h6,9,14,16H,2-5,7-8,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNLJMKNWHXJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)C3=C(C=NC=C3)F)CN4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({5-[1-(3-fluoropyridin-4-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)azepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-({[3-(3-chlorophenyl)-3-phenylpropanoyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5615792.png)
![1-tert-butyl-N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methyl-1H-pyrrole-3-carboxamide](/img/structure/B5615798.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5615815.png)
![N-methyl-N-{2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl}methanesulfonamide](/img/structure/B5615829.png)
![N'-{(3S*,4R*)-1-[(2-chlorophenoxy)acetyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5615834.png)
![2-[2-oxo-2-(1-piperidinyl)ethyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B5615844.png)
![N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5615847.png)
![2-{2-[3-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one](/img/structure/B5615861.png)

![3-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5615888.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5615893.png)

![(3S*,4S*)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5615918.png)